molecular formula C31H36ClNO4 B10946840 Ethyl 4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10946840
M. Wt: 522.1 g/mol
InChI Key: ZSKAKYKVAWXJBA-UHFFFAOYSA-N
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Description

ETHYL 4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multiple steps:

    Formation of the 4-CHLOROPHENOXYMETHYL intermediate: This step involves the reaction of 4-chlorophenol with formaldehyde under basic conditions to form the 4-chlorophenoxymethyl group.

    Alkylation of the 2,4,6-TRIMETHYLPHENYL group: The 4-chlorophenoxymethyl intermediate is then reacted with 2,4,6-trimethylphenyl bromide in the presence of a strong base to form the desired substituted phenyl group.

    Cyclization and esterification: The substituted phenyl group is then subjected to cyclization with ethyl acetoacetate under acidic conditions to form the quinoline ring system. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with varying degrees of oxidation.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted phenoxy derivatives with different functional groups.

Scientific Research Applications

ETHYL 4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-[(4-CHLOROPHENOXY)METHYL]BENZOATE: This compound shares the 4-chlorophenoxy group but has a simpler structure.

    4-CHLOROPHENOXYACETIC ACID: Another compound with the 4-chlorophenoxy group, used as a plant growth regulator.

Uniqueness

ETHYL 4-{3-[(4-CHLOROPHENOXY)METHYL]-2,4,6-TRIMETHYLPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and a quinoline ring system. This complexity provides it with unique chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C31H36ClNO4

Molecular Weight

522.1 g/mol

IUPAC Name

ethyl 4-[3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C31H36ClNO4/c1-8-36-30(35)27-20(5)33-24-14-31(6,7)15-25(34)28(24)29(27)26-18(3)13-17(2)23(19(26)4)16-37-22-11-9-21(32)10-12-22/h9-13,29,33H,8,14-16H2,1-7H3

InChI Key

ZSKAKYKVAWXJBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C(=C3C)COC4=CC=C(C=C4)Cl)C)C)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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